molecular formula C17H17N3O4 B11812205 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol

Katalognummer: B11812205
Molekulargewicht: 327.33 g/mol
InChI-Schlüssel: QIVGLAINXQZVEG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is a synthetic compound that features a triazole ring and a trimethoxyphenyl groupThe presence of the trimethoxyphenyl group is particularly noteworthy, as it is known to impart significant biological activity to the molecules it is part of .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol typically involves the formation of the triazole ring followed by the introduction of the trimethoxyphenyl group. One common method involves the cyclization of appropriate hydrazides with orthoesters or carboxylic acids under acidic conditions to form the triazole ring. The trimethoxyphenyl group can then be introduced through electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of catalytic processes to reduce the need for stoichiometric reagents .

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the phenolic group would yield quinones, while substitution reactions could yield a variety of functionalized derivatives .

Wissenschaftliche Forschungsanwendungen

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Wirkmechanismus

The mechanism of action of 3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, including anti-cancer and anti-inflammatory activities. The triazole ring may also contribute to the compound’s ability to bind to specific targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-(5-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-3-yl)phenol is unique due to the combination of the triazole ring and the trimethoxyphenyl group. This combination imparts a distinct set of chemical and biological properties, making it a valuable compound for research and potential therapeutic applications .

Eigenschaften

Molekularformel

C17H17N3O4

Molekulargewicht

327.33 g/mol

IUPAC-Name

3-[3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-yl]phenol

InChI

InChI=1S/C17H17N3O4/c1-22-13-8-11(9-14(23-2)15(13)24-3)17-18-16(19-20-17)10-5-4-6-12(21)7-10/h4-9,21H,1-3H3,(H,18,19,20)

InChI-Schlüssel

QIVGLAINXQZVEG-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C2=NNC(=N2)C3=CC(=CC=C3)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.